Ethyl 2-amino-5-formylbenzoate
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Overview
Description
Ethyl 2-amino-5-formylbenzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, featuring an amino group at the second position and a formyl group at the fifth position on the benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-formylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-amino-5-carboxybenzoic acid.
Reduction: Formation of 2-amino-5-hydroxymethylbenzoate or 2-amino-5-methylbenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-formylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and formyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 2-amino-6-methylbenzoate
- Ethyl 2-amino-5-methylbenzoate
- Ethyl 6-amino-3,4-dimethoxybenzoate
- Ethyl 2-amino-5-methoxybenzoate
Comparison: Ethyl 2-amino-5-formylbenzoate is unique due to the presence of both an amino group and a formyl group on the benzene ring, which allows for a diverse range of chemical reactions and interactions In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and potential applications
Properties
IUPAC Name |
ethyl 2-amino-5-formylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGROROUJDFZBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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